FDA UNII Registration: Regulatory-Recognized Identity and Distinctness from Other Pyrido[4,3-d]pyrimidines
The target compound holds a dedicated FDA Unique Ingredient Identifier (UNII P9P9KF6BMY), a non-proprietary, unambiguous alphanumeric code that confirms its registration as a distinct chemical entity for use in pharmaceutical preparations and clinical trial materials [1]. In contrast, closely related 2-amino-substituted pyrido[4,3-d]pyrimidin-5(6H)-ones described in the GSK patent literature (e.g., 2-[(3-aminopropyl)amino]-8-bromo-4-[(3-methylphenyl)amino]pyrido[4,3-d]pyrimidin-5(6H)-one) lack individual UNII assignments, limiting their immediate applicability in regulated drug development environments [2].
| Evidence Dimension | Regulatory identity recognition for pharmaceutical development |
|---|---|
| Target Compound Data | UNII P9P9KF6BMY assigned by FDA; CAS 68465-16-7; PubChem CID linked via FDA system |
| Comparator Or Baseline | 2-[(3-aminopropyl)amino]-8-bromo-4-[(3-methylphenyl)amino]pyrido[4,3-d]pyrimidin-5(6H)-one (Patent Example, GSK): No UNII assignment identified |
| Quantified Difference | Target compound has regulatory identity documentation; comparator lacks it |
| Conditions | FDA Substance Registration System (SRS) database cross-check; UNII query performed May 2026 |
Why This Matters
A dedicated UNII enables seamless use in investigational new drug (IND) applications and clinical supply chains, reducing regulatory friction compared to unregistered analogs.
- [1] UNII P9P9KF6BMY: 4-AMINO-7-(4-BROMOPHENYL)-6-METHYL-2-SULFANYLIDENE-1H,2H,5H,6H-PYRIDO(4,3-D)PYRIMIDIN-5-ONE. U.S. FDA Substance Registration System. View Source
- [2] Jeffrey Michael Axten et al., 'Chemical Compounds,' U.S. Patent US8383635B2, issued February 26, 2013. View Source
